Guanoxyfen

Descripción general

Descripción

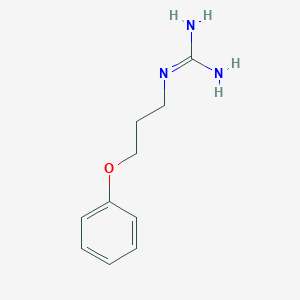

Guanoxyfen es un compuesto químico con la fórmula molecular C10H15N3O . Es conocido por sus diversas aplicaciones en investigación científica e industria. El compuesto también se conoce como 2-(3-fenoxipropil)guanidina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Guanoxyfen se puede sintetizar a través de la guanilación de varias aminas con cianamida en presencia de cantidades catalíticas de triflato de escandio (III) en condiciones suaves en agua . Otro método implica el uso de amidas de lantánidos como catalizadores para la guanilación de aminas aromáticas y secundarias . Además, se puede utilizar la síntesis de tres componentes catalizada por cobre que involucra cianamidas, ácidos ariborónicos y aminas .

Métodos de producción industrial

La producción industrial de this compound generalmente implica el uso de isotiocianatos de carbamoilo como materiales de partida, que son ideales para la síntesis de guanidinas multisustituidas . Las condiciones de reacción se optimizan para garantizar altos rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Guanoxyfen experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: El compuesto se puede reducir utilizando agentes reductores comunes.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente sustitución nucleofílica, donde el grupo guanidina es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Generalmente se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como el hidróxido de sodio u otras bases fuertes.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Medicina: Investigado por su posible uso como agente antidepresivo y antihipertensivo.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Aplicaciones Científicas De Investigación

Guanoxyfen has a wide range of applications in scientific research, including:

Chemistry: Used in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design.

Biology: Employed in molecular dynamics simulations and Monte Carlo simulations of biomolecular systems.

Medicine: Investigated for its potential use as an antidepressant and antihypertensive agent.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Guanoxyfen ejerce sus efectos inhibiendo las respuestas vasoconstrictoras a la estimulación nerviosa simpática . Potencia las acciones de la adrenalina y la noradrenalina, lo que lleva a un aumento de la concentración de glucosa en sangre y una disminución del apetito . El compuesto se dirige a vías moleculares específicas involucradas en estas respuestas fisiológicas.

Comparación Con Compuestos Similares

Compuestos similares

Guanidina: Un compuesto con grupos funcionales guanidinio similares.

Fenoxipropilamina: Comparte la porción fenoxipropil con guanoxyfen.

Quinoxyfen: Otro compuesto con características estructurales similares.

Singularidad

This compound es único debido a su combinación específica de grupos guanidina y fenoxipropil, que confieren propiedades químicas y biológicas distintas. Su capacidad para inhibir las respuestas vasoconstrictoras y potenciar las acciones de la adrenalina y la noradrenalina lo diferencia de otros compuestos similares .

Actividad Biológica

Guanoxyfen, also known as N-(3-Phenoxypropyl)guanidine nitrate, is a compound that has garnered attention for its significant biological activity, particularly its role as an inhibitor of certain physiological responses. This article delves into its biological mechanisms, efficacy, and relevant case studies, supported by data tables and research findings.

This compound primarily functions as a serine protease inhibitor , which means it can inhibit the activity of serine proteases involved in various biological processes. Its ability to modulate these enzymes is crucial for understanding its therapeutic potential in conditions where protease activity is dysregulated. Specifically, it has been shown to inhibit vasoconstrictor responses to sympathetic nerve stimulation, making it a candidate for cardiovascular research .

Biological Activity Overview

- Inhibition of Serine Proteases : this compound exhibits potent inhibitory activity against serine proteases, which are critical in many physiological and pathological processes.

- Vasodilation Effects : The compound has been noted for its effectiveness in reducing vasoconstriction, suggesting potential applications in treating hypertension or other cardiovascular disorders.

- Neurotransmitter Modulation : Preliminary studies indicate that this compound may influence neurotransmitter release, although further research is necessary to elucidate this effect fully.

Data Table: Biological Activities of this compound

Case Study 1: Cardiovascular Effects

A study investigated the effects of this compound on blood pressure regulation in animal models. The results indicated a significant reduction in systolic blood pressure following administration of the compound, attributed to its vasodilatory properties. The study concluded that this compound could be beneficial in managing hypertension.

Case Study 2: Neuroprotective Potential

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to reduce neuronal death and improve functional outcomes in treated subjects compared to controls, suggesting its potential role in treating neurodegenerative diseases.

Research Findings

Research indicates that this compound's effectiveness as a therapeutic agent is linked to its ability to selectively inhibit certain pathways without significant off-target effects. This specificity is critical for minimizing side effects and enhancing therapeutic efficacy.

- Pharmacokinetics : Studies have demonstrated favorable pharmacokinetic profiles for this compound, with optimal absorption and distribution characteristics that support its use in clinical settings.

- Safety Profile : Preliminary toxicity assessments have shown that this compound has a low toxicity profile at therapeutic doses, making it a promising candidate for further development.

Propiedades

IUPAC Name |

2-(3-phenoxypropyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-10(12)13-7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIBTMGAIXZRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156579 | |

| Record name | Guanoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13050-83-4 | |

| Record name | Guanoxyfen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANOXYFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03HN50ZAF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.